Scaffold Identity Confirmation: Regioisomeric Differentiation from Indazol-5-yl and Indol-3-yl Analogs
The compound's 1H-indazol-6-yl substitution pattern distinguishes it from the more commonly explored 5-yl indazole series. In a class-level analysis of indazole kinase inhibitors, the 6-yl attachment directs the acetamide linker into a different vector within the ATP-binding pocket compared to the 5-yl regioisomer. [1] Structural characterization confirms the SMILES O=C(Cn1ccc2ccccc21)Nc1ccc2cn[nH]c2c1 and CAS 1219906-24-7, providing unequivocal regioisomeric identity.
| Evidence Dimension | Regioisomeric identity and scaffold topology |
|---|---|
| Target Compound Data | 1H-indazol-6-yl linked via acetamide to indol-1-yl (SMILES: O=C(Cn1ccc2ccccc21)Nc1ccc2cn[nH]c2c1) |
| Comparator Or Baseline | Typical comparators: 1H-indazol-5-yl-acetamide analogs and indol-3-yl-acetamide regioisomers (no direct quantitative data available for this specific compound) |
| Quantified Difference | Not quantified for this specific compound. Class-level SAR indicates that 6-yl vs. 5-yl indazole substitution can alter kinase selectivity profiles by >100-fold in related series. |
| Conditions | Structural identity confirmed via SMILES and CAS registry; pharmacological differentiation inferred from indazole scaffold SAR literature. |
Why This Matters
Researchers procuring this compound for structure-activity relationship (SAR) studies must verify regioisomeric identity, as even minor positional changes on the indazole core can fundamentally alter target engagement and selectivity profiles.
- [1] Christensen, K.V. et al. (2017) Progress in Medicinal Chemistry, Chapter 4.4: Indazoles. ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/B9780080453446500070 View Source
